Barium tetrafluoroborate
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Overview
Description
NSC-381864: , also known as 3’-Hydroxy-3,5,4’-trimethoxystilbene, is a synthetic compound with a molecular formula of C17H18O4. It is a derivative of stilbene, a compound known for its various biological activities. NSC-381864 has been studied for its potential therapeutic applications, particularly in the fields of cancer research and neuroprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-381864 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and 3,5-dimethoxyphenylacetic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxyl group at the desired position.
Purification: The final product, NSC-381864, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of NSC-381864 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
NSC-381864 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in NSC-381864 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study stilbene derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Potential applications in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of NSC-381864 involves its interaction with specific molecular targets and pathways:
Molecular Targets: NSC-381864 targets enzymes such as quinone reductase 2 (NQO2), which plays a role in detoxification pathways.
Pathways Involved: The compound influences pathways related to oxidative stress and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
NSC-381864 can be compared with other stilbene derivatives, such as resveratrol and pterostilbene:
Resveratrol: Known for its antioxidant and anti-inflammatory properties. Unlike NSC-381864, resveratrol is naturally occurring and found in grapes and red wine.
Pterostilbene: Similar to resveratrol but with better bioavailability. It also exhibits antioxidant and anticancer properties.
Unique Features of NSC-381864
Synthetic Origin: Unlike resveratrol and pterostilbene, NSC-381864 is a fully synthetic compound.
Specificity: It has a unique structure that allows for specific interactions with molecular targets like NQO2.
Similar Compounds
- Resveratrol
- Pterostilbene
- Oxyresveratrol
NSC-381864 stands out due to its synthetic nature and specific biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
13862-62-9 |
---|---|
Molecular Formula |
B2BaF8 |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
barium(2+);ditetrafluoroborate |
InChI |
InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |
InChI Key |
XKIOEQAEFAWTOM-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Key on ui other cas no. |
13862-62-9 |
Synonyms |
Barium tetrafluoroborate |
Origin of Product |
United States |
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